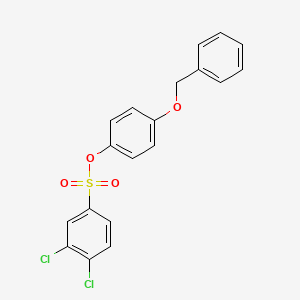![molecular formula C13H14Cl2O2 B5020023 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene](/img/structure/B5020023.png)
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene is a complex organic compound with the molecular formula C13H14Cl2O2 This compound is characterized by its unique cyclopropane ring fused to a chromene structure, which is further substituted with dichloro, ethoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene typically involves the cyclopropanation of a suitable chromene precursor. One common method includes the reaction of a chromene derivative with a dichlorocarbene source, such as chloroform in the presence of a strong base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures the isolation of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dichloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino or thio-substituted derivatives
Aplicaciones Científicas De Investigación
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene involves its interaction with specific molecular targets and pathways. The compound’s dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-1,1a,2,7b-tetrahydrocyclopropa[c]chromene
- 1,1-Dichloro-2,7b-dihydro-1aH-cyclopropa[c]chromene
Uniqueness
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene is unique due to the presence of the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1,1-dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O2/c1-3-16-12-9-6-4-5-7-10(9)17-8(2)11(12)13(12,14)15/h4-8,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEPOBZPXSLMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12C(C1(Cl)Cl)C(OC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5019951.png)
![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide](/img/structure/B5019959.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)

![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione](/img/structure/B5019985.png)

![(6Z)-6-[(3-bromophenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5020009.png)
![N-[4-(4-methoxyphenyl)butan-2-yl]-4-methylpiperazin-1-amine](/img/structure/B5020038.png)
![2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL](/img/structure/B5020041.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide](/img/structure/B5020049.png)
![1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B5020052.png)
